2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate
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Overview
Description
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H20N2O4 It belongs to the class of carbamates, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate typically involves the reaction of 2-(1-ethylpropyl)-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . This method allows for high purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: An ester of carbamic acid, used in various industrial applications.
Methyl carbamate: Another ester of carbamic acid, commonly used in the synthesis of pesticides and pharmaceuticals.
Uniqueness
2-(1-Ethylpropyl)-2-methyl-1,3-propanediol dicarbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its branched alkyl groups contribute to its unique physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
22131-24-4 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3-ethyl-2-methylpentyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-4-8(5-2)11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15) |
InChI Key |
PMEBEBFMHFRYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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